2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. This reaction typically occurs under solvent-free conditions in the presence of a base such as sodium carbonate (Na2CO3). For example, the reaction of 2-aminopyridine with 4-fluoroacetophenone in the presence of [Bmim]Br3 and Na2CO3 can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the fluorine and methyl groups.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the fluorine group.
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.
Uniqueness
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to molecular targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMPCCSMVOBMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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